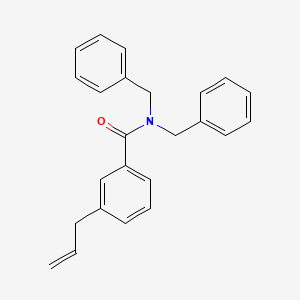

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide

Description

Properties

CAS No. |

138385-31-6 |

|---|---|

Molecular Formula |

C24H23NO |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N,N-dibenzyl-3-prop-2-enylbenzamide |

InChI |

InChI=1S/C24H23NO/c1-2-10-20-15-9-16-23(17-20)24(26)25(18-21-11-5-3-6-12-21)19-22-13-7-4-8-14-22/h2-9,11-17H,1,10,18-19H2 |

InChI Key |

PIEACACOVRPIIU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies for N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide

Direct Amidation via Carboxylic Acid Activation

The most straightforward route involves activating 3-(prop-2-en-1-yl)benzoic acid to its corresponding acid chloride, followed by coupling with dibenzylamine.

Procedure:

Synthesis of 3-(prop-2-en-1-yl)benzoyl chloride :

Coupling with Dibenzylamine :

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂, DCM, reflux | 92 | >98% |

| Amidation | Dibenzylamine, Et₃N, DCM, rt | 75 | >99% |

Ultrasound-Assisted Coupling

Ultrasound irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure:

- 3-(Prop-2-en-1-yl)benzoic acid (1.0 eq), dibenzylamine (1.1 eq), and EDCI (1.2 eq) are suspended in DMF.

- The mixture is sonicated at 40 kHz for 2 hours at 50°C.

- Yield : 82% (vs. 68% under conventional heating).

Advantages:

Optimization of Catalytic Systems

Transition Metal Catalysis

Palladium and copper catalysts facilitate coupling in complex matrices:

Palladium-Catalyzed Amination:

- Conditions : 3-(Prop-2-en-1-yl)benzoyl chloride, dibenzylamine, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C.

- Yield : 78% with >99% selectivity.

Copper-Mediated Coupling:

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Methodologies

| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Direct Amidation | 75 | 24 | 120 | High |

| Ultrasound-Assisted | 82 | 2 | 150 | Moderate |

| Pd-Catalyzed | 78 | 12 | 220 | Low |

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various benzamide and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Benzamide derivatives vary in substituent type, position, and nitrogen substitution, significantly altering their properties:

Key Observations :

- Substituent Position : The 3-allyl group in the target compound may enhance steric hindrance compared to 4-substituted analogs (e.g., 6a), influencing reactivity in C–H functionalization reactions .

- Pharmacological Activity : Neuroleptic potency in benzamides correlates with bulky N-substituents (e.g., pyrrolidine in YM-09151-2 ), suggesting the target compound’s dibenzyl groups may confer distinct receptor interactions.

Physicochemical Properties

- Thermal Stability : Allyl-substituted benzamides (e.g., 6a) exhibit lower melting points (~306–308°C ) compared to nitro derivatives (454.3°C predicted ), suggesting the target compound may have intermediate stability.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) Formation of the acid chloride intermediate from 3-(prop-2-en-1-yl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, and (2) reaction with dibenzylamine in the presence of a base like pyridine or triethylamine. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (4–6 hours for acid chloride formation at reflux). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the allyl protons (δ 5.1–5.8 ppm, multiplet) and benzamide carbonyl (δ ~167 ppm).

- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and absence of -OH bands.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation.

- Elemental Analysis : Ensure ≤0.3% deviation for C, H, N content .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

- Methodological Answer : Use the SHELX suite (SHELXL for refinement) to iteratively adjust parameters like thermal displacement (Uᵢⱼ) and occupancy factors. Cross-validate with WinGX for symmetry checks and ORTEP for visualizing anisotropic displacement ellipsoids. Contradictions in bond lengths (e.g., C=O vs. C-N) may arise from twinning or disorder; apply TWIN/BASF commands in SHELXL and compare with high-resolution datasets .

Q. What experimental design considerations are critical for evaluating the compound’s bioactivity in ischemia/reperfusion injury models?

- Methodological Answer :

- In Vitro : Use Langendorff-perfused heart models with controlled ischemia (30 min) and reperfusion (60 min). Administer the compound intracoronarily (0.001–100 nM) and measure infarct size via TTC staining.

- Statistical Analysis : Apply ANOVA with Bonferroni correction (p ≤ 0.05) to compare treated vs. control groups (n ≥ 9 replicates).

- Mechanistic Studies : Co-administer β₁-adrenergic antagonists (e.g., metoprolol) to isolate receptor-specific effects .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., glucokinase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in the allosteric site of glucokinase (PDB: 3IDQ). Validate with MD simulations (NAMD/GROMACS) over 100 ns.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gaps) influencing binding affinity .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies for benzamide derivatives?

- Methodological Answer :

- Orthogonal Assays : Combine enzymatic (e.g., glucokinase activation) and cellular (e.g., glucose uptake in hepatocytes) assays to confirm activity.

- Regiochemical Modifications : Systematically vary substituents (e.g., nitro groups at meta vs. para positions) and correlate with IC₅₀ values.

- Crystallographic Validation : Resolve co-crystal structures to confirm binding modes, as seen in analogues like N-benzothiazol-2-yl benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.